molecular formula C22H29N3S B2883857 4-benzhydryl-N-butan-2-ylpiperazine-1-carbothioamide CAS No. 461459-56-3

4-benzhydryl-N-butan-2-ylpiperazine-1-carbothioamide

Cat. No. B2883857
CAS RN: 461459-56-3
M. Wt: 367.56
InChI Key: LAFUQJYWUTXWFY-UHFFFAOYSA-N
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Description

4-benzhydryl-N-butan-2-ylpiperazine-1-carbothioamide (4-BnBPC) is an organic compound consisting of two heterocyclic rings, a piperazine and a carboxamide, connected by a carbon-carbon bond. It is a member of the class of compounds known as piperazine-carboxamides, and is used in various scientific and industrial applications. 4-BnBPC is known to have a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in biochemical assays. In addition, 4-BnBPC has been studied for its potential use in drug discovery and development, as well as its potential therapeutic applications.

Scientific Research Applications

Anti-Breast Cancer Activity

The compound has been used in the synthesis of potent Histone Deacetylase (HDAC) inhibitors with anti-metastatic effects in breast cancer . HDAC inhibitors are a class of compounds that interfere with the function of HDAC, which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This allows the histones to wrap the DNA more tightly, preventing the transcription of certain genes. HDAC inhibitors can block this action, leading to more normal cell growth.

Cytotoxic Activities

The compound has shown cytotoxic activities against various cancer cell lines . Cytotoxicity is the quality of being toxic to cells. Examples of cytotoxic agents are an immune cell or some types of venom, e.g. from the puff adder (Bitis arietans) or brown recluse spider (Loxosceles

properties

IUPAC Name

4-benzhydryl-N-butan-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3S/c1-3-18(2)23-22(26)25-16-14-24(15-17-25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFUQJYWUTXWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzhydryl-N-butan-2-ylpiperazine-1-carbothioamide

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